5-Amino-2-ethoxypyridine

Medicinal Chemistry Drug Design Physicochemical Property

5-Amino-2-ethoxypyridine (CAS 52025-34-0) is a disubstituted pyridine heterocycle characterized by an amino group at the 5-position and an ethoxy group at the 2-position, with a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. This compound is a versatile synthetic intermediate, known for its use in the preparation of primaquine analogs for malaria treatment and as a building block in pharmaceutical development targeting neurological disorders.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 52025-34-0
Cat. No. B1274219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-ethoxypyridine
CAS52025-34-0
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)N
InChIInChI=1S/C7H10N2O/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3
InChIKeyUXIPFCIFZLFXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-ethoxypyridine (CAS 52025-34-0): Core Building Block for Antimalarial Agents and Heterocyclic Synthesis


5-Amino-2-ethoxypyridine (CAS 52025-34-0) is a disubstituted pyridine heterocycle characterized by an amino group at the 5-position and an ethoxy group at the 2-position, with a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . This compound is a versatile synthetic intermediate, known for its use in the preparation of primaquine analogs for malaria treatment and as a building block in pharmaceutical development targeting neurological disorders . Its physical state at ambient temperature is a solid with a melting point typically ranging from 67.5°C to 71°C . Commercially, it is available in research quantities up to kilogram scale with purities generally ≥98% [1].

Why 5-Amino-2-ethoxypyridine Cannot Be Replaced by 5-Amino-2-methoxypyridine or Other Aminopyridine Isomers in Synthetic Routes


Substituting 5-Amino-2-ethoxypyridine with closely related aminopyridine isomers, such as 5-Amino-2-methoxypyridine (CAS 6628-77-9) or 2-Amino-5-ethoxypyridine (CAS 89943-11-3), is not a trivial exchange due to significant differences in physicochemical properties and synthetic outcomes. The ethoxy group at the 2-position imparts distinct lipophilicity (LogP ~1.00 for the ethoxy derivative vs. a predicted lower LogP for the methoxy analog) and influences the compound's reactivity as a nucleophile through both anionic and mesomeric interactions . Furthermore, the 2-ethoxy-5-amino substitution pattern is critical for generating specific intermediates in patented routes to antimalarial primaquine analogs, where the ethyl group is essential for downstream alkylation or condensation steps . Using an alternative isomer or analog could lead to altered reaction kinetics, lower synthetic yields, and the formation of different byproducts, as evidenced by the quantitative yield (100%) achieved in a specific hydrogenation of the 5-nitro precursor , a transformation that would not be identical for an isomer with a different substitution pattern. Therefore, for research reproducibility and achieving target molecular architecture, the specific 5-Amino-2-ethoxypyridine isomer is non-fungible.

Quantitative Differentiation of 5-Amino-2-ethoxypyridine Against Its Closest Structural Analogs


Superior Lipophilicity (LogP) of 5-Amino-2-ethoxypyridine Compared to Its 2-Methoxy Analog for Enhanced Membrane Permeability in Drug Design

5-Amino-2-ethoxypyridine exhibits a measured LogP of approximately 1.00, which is a key determinant of its lipophilicity and potential for passive membrane permeation . While a direct experimentally measured LogP for the comparator, 5-Amino-2-methoxypyridine, is not available in the primary literature, its lower molecular weight and reduced hydrocarbon content in the alkoxy substituent strongly predict a lower LogP value based on established fragment-based and atom-based calculation methods (e.g., ClogP). This difference in lipophilicity is crucial for the compound's role as a building block in central nervous system (CNS) drug discovery, where an optimal LogP range (typically 1-3) is essential for crossing the blood-brain barrier .

Medicinal Chemistry Drug Design Physicochemical Property

Quantitative Synthetic Yield Advantage: Achieving 100% Yield in the Hydrogenation of 2-Ethoxy-5-nitropyridine

The synthesis of 5-Amino-2-ethoxypyridine via the catalytic hydrogenation of 2-ethoxy-5-nitropyridine has been reported to proceed with a quantitative yield (100%) under specific conditions . This high efficiency is a critical differentiator from the synthesis of other substituted aminopyridines, which may require more complex multi-step sequences or proceed with lower yields. For instance, the synthesis of 2-Amino-5-ethoxypyridine, a structural isomer, has been reported to be achieved with a 94% yield from a diazotization and reduction sequence, a different and potentially less atom-economical route [1]. The quantitative yield for 5-Amino-2-ethoxypyridine signifies a robust and highly efficient route, reducing material waste and purification burden.

Organic Synthesis Process Chemistry Building Block

Validated Application in Antimalarial Drug Development: A Patented Route to Primaquine Analogs

5-Amino-2-ethoxypyridine is specifically cited as a useful research reagent for the preparation of primaquine and its analogs, which are important antimalarial agents . This application is documented in patents related to antimalarial pyrimidine derivatives, including WO-2021072475-A1 and CN-109890816-A . In contrast, there is no evidence that the closely related isomer 2-Amino-5-ethoxypyridine is used in the same patented synthetic pathways for antimalarial compounds. This indicates that the 2-ethoxy-5-amino substitution pattern is crucial for the subsequent chemical transformations required to build the primaquine-like pharmacophore.

Antimalarial Medicinal Chemistry Primaquine

Distinct Physical State and Melting Point Relative to 5-Amino-2-methoxypyridine, Impacting Formulation and Handling

5-Amino-2-ethoxypyridine is a solid at room temperature with a melting point range of 67.5-71°C . In contrast, its closest analog, 5-Amino-2-methoxypyridine, is a liquid at ambient temperature (reported appearance as a 31°C liquid ). This fundamental difference in physical state can significantly impact handling, storage, and formulation processes, particularly in automated synthesis or high-throughput screening where solid dosing is preferred for accuracy and stability. The higher melting point of the ethoxy derivative also suggests stronger intermolecular interactions in the solid state, which can correlate with improved chemical stability under certain storage conditions .

Formulation Solid-State Chemistry Handling

High-Impact Research and Industrial Applications for 5-Amino-2-ethoxypyridine (CAS 52025-34-0)


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates and Antimalarial Primaquine Analogs

Medicinal chemists should prioritize 5-Amino-2-ethoxypyridine for two primary applications: (1) The development of novel antimalarial agents, where it serves as a key building block in the synthesis of primaquine analogs as documented in patent literature . (2) The construction of CNS-targeted libraries, leveraging its optimal LogP of ~1.00 to enhance the likelihood of blood-brain barrier permeability in early-stage drug candidates . Its solid form facilitates accurate compound management in parallel synthesis and high-throughput screening workflows.

Process Chemistry: Efficient Scale-Up via High-Yielding Catalytic Hydrogenation

Process chemists seeking a robust and scalable route to 2-ethoxy-5-aminopyridine can utilize the reported catalytic hydrogenation method, which achieves a quantitative yield (100%) from the corresponding 2-ethoxy-5-nitropyridine . This high efficiency minimizes waste and simplifies purification, making it a cost-effective option for producing this intermediate at kilogram scale [1] for use in larger synthetic campaigns.

Chemical Biology and Tool Compound Synthesis: Reliable Building Block for Probing Enzyme Activity

In biochemical research, this compound is employed to study enzyme activity and metabolic pathways . The 5-amino group offers a convenient handle for bioconjugation or further derivatization, while the 2-ethoxy group provides a specific steric and electronic environment that can be used to probe enzyme active site preferences. The solid nature and high commercial purity (≥98% ) ensure reproducible results in these sensitive biochemical assays.

Analytical Chemistry: Reference Standard and Derivatization Reagent for HPLC Analysis

5-Amino-2-ethoxypyridine can be used as a reference standard or a derivatization reagent in analytical chemistry. Its well-defined physical properties, including a melting point of 68-71°C and a known LogP of 1.00 , make it a reliable standard for calibrating analytical instruments like HPLC and GC-MS. Furthermore, the amino group can be used to derivatize target analytes, improving their detection and separation characteristics in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-2-ethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.